molecular formula C5H6N6 B2781450 3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine CAS No. 385377-16-2

3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine

Cat. No.: B2781450
CAS No.: 385377-16-2
M. Wt: 150.145
InChI Key: CAWVKWRXVOJXGC-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors. The reaction conditions often involve the use of catalysts such as palladium or bases to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, temperature control, and purification techniques are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine stands out due to its dual ring structure, which provides a unique combination of chemical reactivity and biological activity. This duality allows it to participate in a broader range of reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

3-pyrazol-1-yl-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-10-4-7-9-5(10)11-3-1-2-8-11/h1-4H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWVKWRXVOJXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=CN2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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